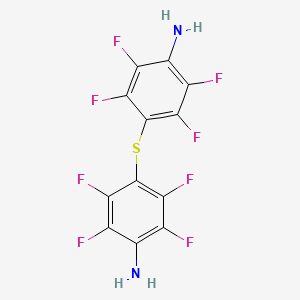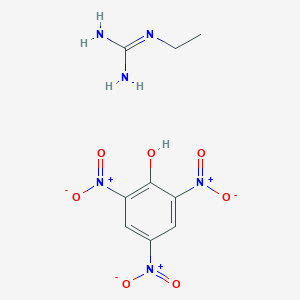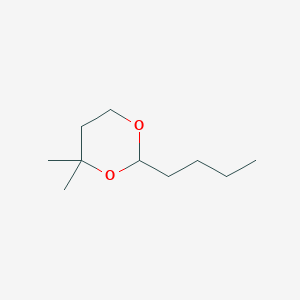
N,N-Dimethyl-5-phenylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-5-phenylpentan-1-amine is an organic compound with the molecular formula C13H21N. It is a derivative of pentanamine, where the nitrogen atom is bonded to two methyl groups and a phenyl group is attached to the fifth carbon of the pentane chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-phenylpentan-1-amine typically involves the alkylation of 5-phenylpentan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-phenylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 5-phenylpentan-1-amine or N-methyl-5-phenylpentan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-5-phenylpentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The
Properties
CAS No. |
62101-01-3 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N,N-dimethyl-5-phenylpentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-14(2)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
InChI Key |
ZVOAXSXONVJDLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,1-Dichloro-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14547166.png)
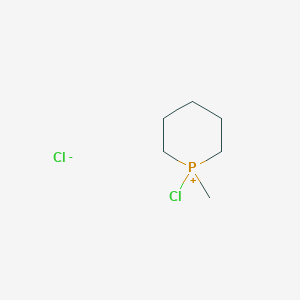
![2,4-Pentanedione, 3-[(1-methyl-4(1H)-pyridinylidene)ethylidene]-](/img/structure/B14547170.png)
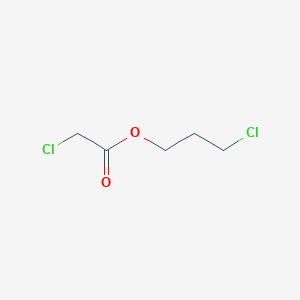
![3-(2-Chloroethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14547172.png)
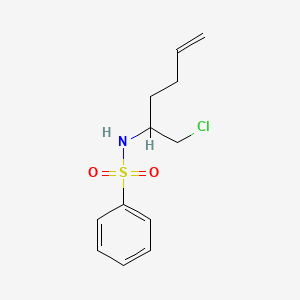
![2-[(Dimethoxyphosphoryl)methyl]propane-1,1-diyl diacetate](/img/structure/B14547189.png)
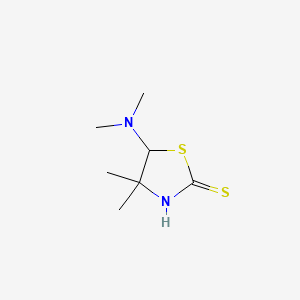
![4-{[(2-Nitropyridin-3-yl)oxy]methyl}-1,3-dioxan-2-one](/img/structure/B14547198.png)
![Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)-](/img/structure/B14547202.png)
![3-[(3-Methoxyprop-1-en-2-yl)oxy]pentane](/img/structure/B14547206.png)
